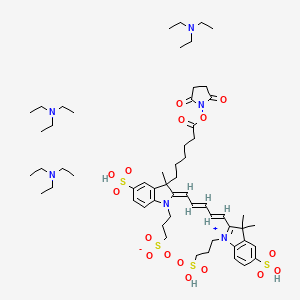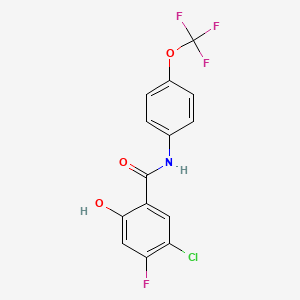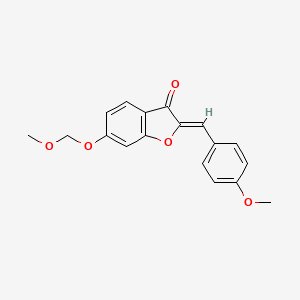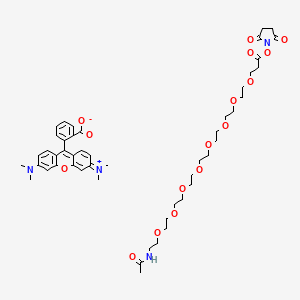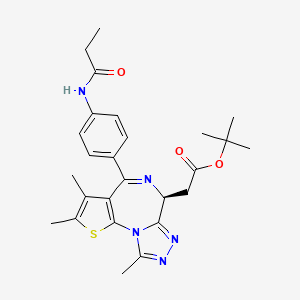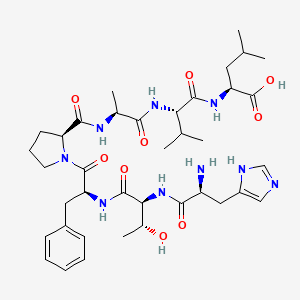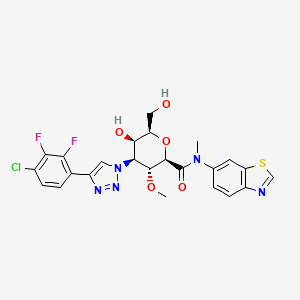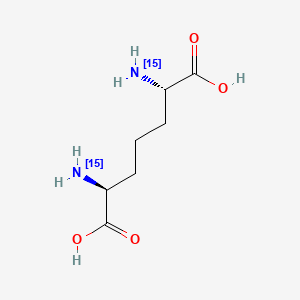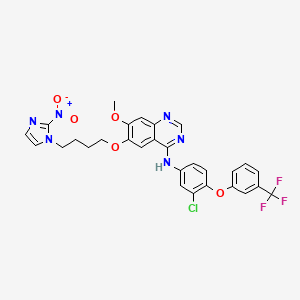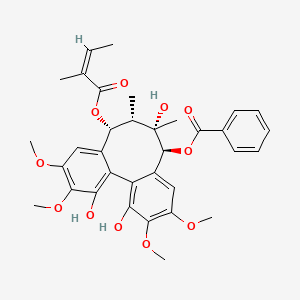
Antiviral agent 48
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antiviral agent 48 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against various viral pathogens, making it a valuable candidate for therapeutic applications. The compound is part of a class of molecules designed to inhibit viral replication by targeting specific viral enzymes or host cell factors essential for the viral life cycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 48 involves multiple steps, starting from readily available precursors. The process typically includes:
Complexation-driven selective acyl migration/oxidation: This step involves the use of specific catalysts to achieve selective acyl migration and oxidation.
BSA-mediated cyclization to anhydrouridine: This step uses BSA (N,O-bis(trimethylsilyl)acetamide) to facilitate the cyclization process.
Hydrochlorination using FeCl3/TMDSO: Ferric chloride and tetramethyldisiloxane are used for hydrochlorination.
Dynamic stereoselective phosphoramidation: A chiral nucleophilic catalyst is employed to achieve stereoselective phosphoramidation.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Antiviral agent 48 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential antiviral activity.
Aplicaciones Científicas De Investigación
Antiviral agent 48 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antiviral mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on viral replication and host cell interactions.
Medicine: Explored as a potential therapeutic agent for treating viral infections, including those caused by influenza, herpes, and coronaviruses.
Industry: Utilized in the development of antiviral coatings and materials for medical devices and surfaces
Mecanismo De Acción
The mechanism of action of antiviral agent 48 involves the inhibition of viral replication by targeting specific viral enzymes or host cell factors. The compound binds to the active site of viral enzymes, preventing the synthesis of viral RNA or DNA. Additionally, it can interfere with the assembly and release of viral particles, thereby reducing viral load and spread .
Comparación Con Compuestos Similares
Isatin derivatives: Known for their broad-spectrum antiviral properties.
Selenium compounds: Evaluated for their antiviral activity against various viruses.
N-heterocyclic compounds: Studied for their potential to inhibit viral replication .
Uniqueness: Antiviral agent 48 stands out due to its unique synthetic route and broad-spectrum activity. Unlike some similar compounds, it has shown efficacy against a wide range of viral pathogens, making it a versatile candidate for antiviral therapy.
Propiedades
Fórmula molecular |
C27H25BrO7 |
|---|---|
Peso molecular |
541.4 g/mol |
Nombre IUPAC |
methyl (1R,2R,3S,3aR,8bS)-6-bromo-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |
InChI |
InChI=1S/C27H25BrO7/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,29,31H,1-3H3/t21-,22-,24-,26+,27+/m1/s1 |
Clave InChI |
QXTKLDGZMSUSAV-PXIJUOARSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)Br)O)O)C(=O)OC)C5=CC=CC=C5 |
SMILES canónico |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)Br)O)O)C(=O)OC)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


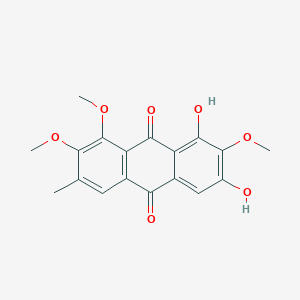
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)

